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Compound of Interest

Compound Name:
1-(azidomethyl)-2-

methoxybenzene

CAS No.: 300823-47-6

Cat. No.: B1279528

Get Quote

Introduction
o-Anisyl azide, systematically known as 1-azido-2-methoxybenzene, is an aromatic organic

azide that has garnered significant interest within the scientific community. Its unique structural

features, combining the reactivity of an azide group with the electronic influence of an ortho-

methoxy substituent, make it a valuable reagent in various chemical transformations. This

guide provides a comprehensive technical overview of o-anisyl azide, tailored for researchers,

scientists, and professionals in drug development. We will delve into its synthesis, chemical

and physical properties, key reactions, and applications, with a focus on the underlying

scientific principles and practical experimental considerations.

Nomenclature and Synonyms
A clear understanding of the compound's nomenclature is paramount for effective scientific

communication.
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Identifier Value

IUPAC Name 1-azido-2-methoxybenzene

Common Synonyms

o-Azidoanisole, 2-Azidoanisole, 2-

Methoxyphenyl azide, Benzene, 1-azido-2-

methoxy-

CAS Number 20442-97-1

Molecular Formula C₇H₇N₃O

Molecular Weight 149.15 g/mol

Synthesis of o-Anisyl Azide
The most common and reliable method for the synthesis of o-anisyl azide is through the

diazotization of o-anisidine (2-methoxyaniline) followed by the introduction of the azide

functionality using sodium azide. This two-step, one-pot synthesis is a staple in many organic

chemistry laboratories.
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Caption: Workflow for the synthesis of o-anisyl azide.

Experimental Protocol: Synthesis from o-Anisidine
Disclaimer: This protocol is a representative procedure and should be carried out by trained

personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines. Organic

azides are potentially explosive and should be handled with extreme care.

Materials:

o-Anisidine (2-methoxyaniline)

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Sodium Azide (NaN₃)

Deionized Water

Diethyl Ether or Dichloromethane

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ice bath

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Procedure:

Preparation of the Diazonium Salt Solution:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (1.0 eq) in a

mixture of concentrated hydrochloric acid and water. The acid serves to protonate the

aniline, making it soluble and activating it for diazotization.

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining a low

temperature is critical to prevent the decomposition of the unstable diazonium salt

intermediate.

Diazotization:

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

Add the sodium nitrite solution dropwise to the cold o-anisidine solution. The addition

should be slow to control the exothermic reaction and maintain the temperature below 5

°C. The formation of the diazonium salt is indicated by a slight color change.

Azidation:

Prepare a solution of sodium azide (1.2 eq) in deionized water.

Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen

gas evolution will be observed. This step should be performed with caution as hydrazoic

acid (HN₃), which is highly toxic and explosive, can be formed.

Work-up and Isolation:

Once the nitrogen evolution ceases, allow the reaction mixture to warm to room

temperature and stir for an additional 1-2 hours.

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic

solvent such as diethyl ether or dichloromethane (3 x volumes).

Combine the organic extracts and wash with saturated sodium bicarbonate solution to

neutralize any remaining acid, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator. Caution: Do not heat the solution to dryness, as organic azides can be

explosive upon concentration. It is advisable to leave a small amount of solvent.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of o-anisyl

azide is essential for its proper handling, characterization, and application.

Physical Properties
Property Value

Appearance
Expected to be a pale yellow to brown oil or low-

melting solid.

Boiling Point

Not well-documented, but expected to be higher

than anisole (154 °C) due to the larger

molecular weight and polarity. Distillation is not

recommended due to the thermal instability of

azides.

Solubility

Soluble in common organic solvents (e.g.,

dichloromethane, diethyl ether, ethyl acetate,

THF). Insoluble in water.

Spectroscopic Characterization
The following table outlines the expected spectroscopic data for o-anisyl azide based on its

structure and data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Expected Features

¹H NMR

A singlet for the methoxy protons (-OCH₃)

around 3.8-4.0 ppm. A complex multiplet pattern

for the four aromatic protons in the region of 6.8-

7.4 ppm.

¹³C NMR

A signal for the methoxy carbon around 55-56

ppm. Aromatic carbon signals between

approximately 110 and 150 ppm. The carbon

attached to the azide group will be deshielded.

Infrared (IR)

A strong, sharp, characteristic absorption band

for the azide asymmetric stretch (N=N=N) in the

region of 2100-2150 cm⁻¹. C-H stretching of the

aromatic ring and methyl group around 3000-

3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching of the aromatic ring around

1450-1600 cm⁻¹. C-O stretching of the methoxy

group around 1250 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) at m/z = 149. A

prominent fragment peak at m/z = 121,

corresponding to the loss of dinitrogen (N₂).

Chemical Reactivity and the Influence of the Ortho-
Methoxy Group
The reactivity of o-anisyl azide is dominated by the azide functional group, with the ortho-

methoxy group exerting significant electronic and steric effects.

Electronic Effects of the Methoxy Group
The methoxy group is an ortho, para-directing activator in electrophilic aromatic substitution

due to its ability to donate electron density to the aromatic ring via resonance.[1] However, it is

also inductively electron-withdrawing due to the high electronegativity of the oxygen atom. In

the context of the azide's reactivity, the electron-donating resonance effect of the methoxy
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group can influence the electronic properties of the azide, potentially affecting its reactivity in

cycloaddition reactions.

Key Reactions
1,3-Dipolar Cycloaddition (Click Chemistry): Aryl azides are cornerstone reagents in Huisgen

1,3-dipolar cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC).[2] This reaction is a prime example of "click chemistry," known for its high

efficiency, selectivity, and mild reaction conditions.[3] o-Anisyl azide readily participates in

these reactions to form 1,2,3-triazoles.

o-Anisyl Azide

1,4-disubstituted
1,2,3-Triazole

+

Terminal Alkyne

   Cu(I) catalyst

Click to download full resolution via product page

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Staudinger Reaction: o-Anisyl azide can be reduced to the corresponding amine (o-

anisidine) via the Staudinger reaction, which involves treatment with a phosphine (e.g.,

triphenylphosphine) followed by hydrolysis. This reaction provides a mild method for the

synthesis of primary amines.

Photolysis and Nitrene Formation: Upon photolysis, aryl azides can extrude dinitrogen to

form highly reactive nitrene intermediates. These nitrenes can undergo a variety of

subsequent reactions, including C-H insertion and ring expansion. The ortho-methoxy group

in o-anisyl azide can potentially influence the reactivity and fate of the generated nitrene.

Applications in Research and Drug Development
The versatile reactivity of o-anisyl azide makes it a valuable tool in several areas of scientific

research.
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Bioconjugation and Chemical Biology: The "click" reactivity of o-anisyl azide allows for its use

in bioconjugation, where it can be used to label biomolecules such as proteins and nucleic

acids. This is a powerful technique for studying biological processes in vitro and in vivo.

Synthesis of Heterocyclic Compounds: The 1,2,3-triazole ring formed from the cycloaddition

of o-anisyl azide is a common scaffold in medicinal chemistry, exhibiting a wide range of

biological activities.

Photoaffinity Labeling: Aryl azides are frequently employed as photoaffinity labels to identify

the binding partners of small molecules. A molecule of interest is functionalized with an o-

anisyl azide group. Upon binding to its target protein, irradiation with UV light generates a

reactive nitrene that covalently crosslinks the molecule to its target, enabling subsequent

identification and characterization.

Safety and Handling
Extreme caution must be exercised when handling o-anisyl azide and other organic azides.

Explosion Hazard: Low molecular weight organic azides can be explosive and are sensitive

to heat, shock, and friction. Always work on a small scale and behind a blast shield.

Toxicity: The azide ion is toxic. Avoid inhalation, ingestion, and skin contact. Always handle in

a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety

glasses, lab coat).

Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive

hydrazoic acid), heavy metals (can form explosive metal azides), and strong oxidizing

agents.

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources. It is often

stored as a solution in an appropriate solvent to reduce the risk of explosion.

Disposal: Azide-containing waste should be handled as hazardous waste according to

institutional guidelines. It should be quenched with a reducing agent before disposal.

Conclusion
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o-Anisyl azide is a versatile and valuable reagent in organic synthesis and chemical biology. Its

participation in robust reactions like the copper-catalyzed azide-alkyne cycloaddition has

solidified its role in the construction of complex molecules and bioconjugates. The electronic

influence of the ortho-methoxy group adds a layer of nuance to its reactivity profile. As with all

energetic compounds, a profound respect for its potential hazards and strict adherence to

safety protocols are imperative for its successful and safe utilization in the laboratory. This

guide serves as a foundational resource for researchers seeking to harness the synthetic

potential of o-anisyl azide in their scientific endeavors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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